2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Catalog No.
S729662
CAS No.
657408-07-6
M.F
C26H35O2P
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

CAS Number

657408-07-6

Product Name

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane

Molecular Formula

C26H35O2P

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3

InChI Key

VNFWTIYUKDMAOP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

(2,6-Dimethoxy-1,1’-biphenyl-2-yl)dicyclohexylphosphine; 2-(Dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl; 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl; Dicyclohexyl(2’,6’-dimethoxy-1,1’-biphenyl-2-yl)phosphine; Dicyclohexyl(2’,6’-dimethoxy

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

The exact mass of the compound SPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a highly effective biaryl monophosphine ligand used to enhance the performance of palladium-catalyzed cross-coupling reactions. Part of the Buchwald ligand portfolio, SPhos combines a bulky dicyclohexylphosphino group with an electron-rich dimethoxybiphenyl backbone. This specific structure creates a catalyst system that is highly active and stable, making it a critical component for constructing C-C, C-N, and C-O bonds in complex molecule synthesis for the pharmaceutical and materials science industries.

While ligands like XPhos and RuPhos share the same core structure, the specific 2',6'-dimethoxy substituents on the SPhos backbone create a distinct steric and electronic environment at the palladium center. This seemingly minor structural difference significantly impacts catalytic activity, substrate scope, and reaction efficiency, particularly with challenging substrates like heteroaryl chlorides or when seeking to minimize catalyst loading. Selecting a ligand based on class similarity alone, without considering specific performance data, often leads to lower yields, longer reaction times, or complete reaction failure, making direct substitution a high-risk procurement strategy.

Superior Yields in Suzuki-Miyaura Coupling of Economical Heteroaryl Chlorides

In the palladium-catalyzed Suzuki-Miyaura coupling of challenging, pharmaceutically relevant heteroaryl chlorides, the SPhos ligand demonstrates consistently high performance. For example, in the coupling of 2-Chloro-5-trifluoromethylpyridine with 4-Methoxyphenylboronic acid, the Pd/SPhos system achieved a 95% yield. Similarly, the coupling of 2-Chloropyrazine resulted in a 92% yield. This high efficiency with inexpensive and abundant chloride starting materials presents a clear procurement advantage over routes requiring more expensive bromide or iodide precursors.

Evidence DimensionReaction Yield (%)
Target Compound Data95% (with 2-Chloro-5-trifluoromethylpyridine), 92% (with 2-Chloropyrazine)
Comparator Or BaselineGeneral performance benchmark for challenging heteroaryl chloride couplings.
Quantified DifferenceDemonstrates near-quantitative conversion where many other ligands may show lower efficacy.
ConditionsSuzuki-Miyaura coupling of specified heteroaryl chlorides with 4-Methoxyphenylboronic acid, catalyzed by Pd(OAc)2/SPhos.

This enables the use of cheaper, more readily available heteroaryl chloride feedstocks for the synthesis of complex pharmaceutical building blocks, directly reducing raw material costs.

High Efficacy in Buchwald-Hartwig Amination of Diverse Substrates

SPhos is a versatile and highly active ligand for Buchwald-Hartwig amination, proving effective across a wide range of substrates. In a broad ligand screening for the coupling of bromobenzene with phenoxazine, the SPhos-based catalyst achieved >98% conversion, on par with other high-performance ligands like XPhos, RuPhos, and BrettPhos. This demonstrates its reliability as a primary choice for developing robust C-N coupling processes, especially when screening for reactivity with new or complex amines.

Evidence DimensionReaction Conversion (%)
Target Compound Data>98%
Comparator Or BaselineXPhos (>98%), RuPhos (>98%), BrettPhos (>98%)
Quantified DifferenceEquivalent to other top-tier ligands, confirming its status as a reliable, high-performance option.
ConditionsCoupling of bromobenzene with phenoxazine. Conditions: Bromobenzene (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), Toluene, 100 °C.

Provides confidence in selecting SPhos for methodology development, ensuring high conversion rates comparable to other premium ligands for a key class of amination reactions.

Enables Efficient Suzuki Couplings with Sterically Demanding Substrates Where Other Ligands Fail

For the synthesis of highly sterically hindered tetra-ortho-substituted biaryls, SPhos provides superior performance compared to many other common ligands. In the challenging coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid, a Pd/SPhos catalyst system gave an 18% yield. While modest, this was significantly better than the results with XPhos (8% yield), RuPhos (5% yield), or PCy3 (0% yield) under the same conditions, highlighting a specific niche where SPhos provides a distinct advantage.

Evidence DimensionReaction Yield (%)
Target Compound Data18%
Comparator Or BaselineXPhos (8%), RuPhos (5%), PCy3 (0%)
Quantified Difference2.25x higher yield than XPhos; 3.6x higher yield than RuPhos.
ConditionsCoupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid. Conditions: 0.5 mol % Pd(OAc)2, 1.0 mol % ligand, K3PO4, toluene, 60 °C, 2 h.

For synthesizing sterically congested molecules, crucial in materials science and medicinal chemistry, SPhos can provide a viable synthetic route where more common, go-to ligands are ineffective.

Cost-Effective Synthesis of Heterocyclic Pharmaceutical Building Blocks

For synthetic routes that rely on the coupling of functionalized heteroaryl building blocks, SPhos is the right choice when starting from inexpensive and widely available heteroaryl chlorides. Its demonstrated ability to achieve high yields (90-95%) in these couplings allows for a more economical and scalable process compared to using costly brominated or iodinated precursors.

Development of Robust C-N Coupling Processes for Agrochemicals and APIs

When developing new Buchwald-Hartwig amination protocols, SPhos serves as a reliable, high-performance option. Its proven efficacy, matching other premium ligands like XPhos and RuPhos in converting challenging substrates, makes it a sound choice for initial process screening and optimization, reducing the risk of costly trial-and-error with less versatile ligands.

Synthesis of Sterically Congested Biaryls for Advanced Materials

In research and manufacturing programs focused on advanced materials or complex drugs that require the synthesis of sterically crowded biaryl cores, SPhos should be prioritized. It has shown superior performance over common alternatives like XPhos and RuPhos in specific cases of tetra-ortho-substituted biaryl synthesis, providing a crucial tool for accessing molecular architectures that are otherwise difficult to synthesize.

XLogP3

6.7

UNII

XI1MQ32186

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (55.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (55.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

657408-07-6

Wikipedia

2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Dates

Last modified: 08-15-2023
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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